Momelotinib dihydrochloride - 1380317-28-1

Momelotinib dihydrochloride

Catalog Number: EVT-275041
CAS Number: 1380317-28-1
Molecular Formula: C23H24Cl2N6O2
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Momelotinib Dihydrochloride is the dihydrochloride salt form of momelotinib, an orally bioavailable small molecule inhibitor of wild-type (WT) Janus kinases 1 and 2 (JAK1/2), the JAK2 mutant form JAK2V617F, and activin A receptor type 1 (ACVR1; activin receptor like kinase 2; ALK2), with antineoplastic activity. Upon oral administration, momelotinib competes with JAK1/2 for ATP binding, which results in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and leads to the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. In addition, the inhibition of ALK2 prevents liver hepcidin formation, increases iron availability and increases red blood cell (RBC) production. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.

Ruxolitinib

Compound Description: Ruxolitinib is a Janus kinase (JAK) 1/JAK2 inhibitor approved for the treatment of myelofibrosis (MF) [, , , , , , , , , , , , ]. It is considered the standard of care for this disease []. While effective in reducing spleen size and alleviating symptoms in MF patients, it has limitations in addressing anemia and can even worsen it [, ].

Fedratinib

Compound Description: Fedratinib is another JAK inhibitor, specifically targeting JAK2, approved for treating myelofibrosis [, , , ]. It provides an alternative treatment option, especially for patients with severe thrombocytopenia or those who haven't responded well to Ruxolitinib [].

Pacritinib

Compound Description: Pacritinib is a JAK2 inhibitor that also exhibits inhibitory activity against ACVR1, similar to Momelotinib dihydrochloride [, , , ]. This dual action makes it particularly relevant in treating MF, where both JAK2 activation and ACVR1-mediated hepcidin upregulation contribute to the disease pathology.

Jaktinib

Compound Description: Jaktinib is a deuterated form of Momelotinib dihydrochloride []. This modification aims to enhance the pharmacokinetic properties of the drug without altering its pharmacodynamic effects [].

Danazol

Compound Description: Danazol is a synthetic androgen used in the treatment of various conditions, including endometriosis and hereditary angioedema. It has been investigated as a treatment option for myelofibrosis [, ].

M21

Compound Description: M21 is a major circulating human metabolite of Momelotinib dihydrochloride []. It is a potent inhibitor of JAK1/2 and ACVR1 in vitro and significantly contributes to the pharmacological activity of Momelotinib dihydrochloride [].

Properties

CAS Number

1380317-28-1

Product Name

Momelotinib dihydrochloride

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;dihydrochloride

Molecular Formula

C23H24Cl2N6O2

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H22N6O2.2ClH/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H

InChI Key

IPNATXQRPWRHKD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Momelotinib dihydrochloride; Momelotinib HCl; CYT387 dihydrochloride; CYT387 HCl; CTY387; CYT-387; CYT 387; CYT11387; CYT-11387; CYT 11387;

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.